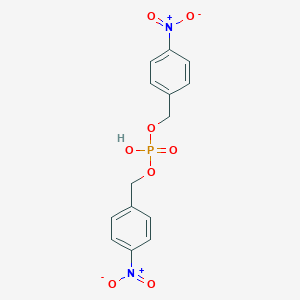

双(4-硝基苄基)磷酸氢酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(4-nitrobenzyl) hydrogen phosphate, is a useful research compound. Its molecular formula is C14H13N2O8P and its molecular weight is 368.23 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(4-nitrobenzyl) hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-nitrobenzyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-nitrobenzyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚合物中的阻燃性

双(4-硝基苄基)磷酸氢酯已被研究用于增强聚合物中的阻燃性和抑制烟雾。具体来说,它已被用于修饰源自赤泥的层状双氢氧化物在热塑性聚氨酯中。这种修饰已显示出显着降低燃烧测试中的峰值热释放率,表明阻燃性的提高 .

水解反应的催化剂

该化合物已被用作研究纳米结构锰氧化物作为催化剂的底物。这些催化剂在双(4-硝基苄基)磷酸氢酯的水解中表现出高活性,这是磷酸二酯基底物的模型。这种催化活性对于理解有机分子在温和条件下的分解至关重要 .

作用机制

Target of Action

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(p-nitrobenzyl) Phosphate, is an experimental small molecule . Its primary target is an uncharacterized protein PA1000 in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Studies have shown that it can be hydrolyzed by hydroxamic acid complexes containing benzo-15-crown-5 . The hydrolysis of this compound has been found to be highly active, with the rate of hydrolysis increasing with the pH of the buffer solution .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions .

Result of Action

It’s known that the compound can exhibit high activity in the catalyzed hydrolysis of bis(4-nitrophenyl)phosphate (bnpp) at 328 k .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrobenzyl) hydrogen phosphate. For instance, the rate of BNPP hydrolysis catalyzed by the compound increases with the pH of the buffer solution . Additionally, the activity of different metal ions in the compound decreases in the order: Co2+ > Cu2+ > Zn2+ > Mn2+ .

生物活性

Bis(4-nitrobenzyl) hydrogen phosphate (BNPP) is an organophosphate compound that has garnered attention due to its biological activity, particularly as a substrate for phosphodiesterases (PDEs). This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C12H9N2O8P

- Molecular Weight : 340.1822 g/mol

- CAS Number : 38873-96-0

- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ether.

Target Enzymes

BNPP primarily targets phosphodiesterases, which are critical for hydrolyzing phosphodiester bonds in nucleotides. This activity is essential in regulating cellular signaling pathways through the modulation of secondary messengers such as cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Hydrolysis Reaction

The hydrolysis of BNPP produces 4-nitrophenol and phosphate ions, which can be quantitatively measured to assess PDE activity. The reaction can be catalyzed by various metal complexes, notably oxamido-bridged dinuclear copper(II) complexes, enhancing the reaction rate compared to spontaneous hydrolysis .

Cellular Effects

BNPP's hydrolysis impacts several cellular processes:

- Signal Transduction : By influencing cAMP and cGMP levels, BNPP plays a role in modulating various signaling pathways.

- Gene Expression : The compound affects the transcriptional regulation of genes involved in cell proliferation and apoptosis .

Dosage Effects

Research indicates that BNPP exhibits dose-dependent effects in animal models. Lower doses facilitate enzyme activity without significant toxicity, while higher concentrations may lead to adverse effects due to excessive enzyme inhibition .

Kinetic Studies

A study on the kinetics of BNPP hydrolysis revealed that the presence of certain catalysts significantly increases the reaction rate. For example, the catalytic efficiency of oxamido-bridged dinuclear copper(II) complexes was shown to enhance the hydrolysis rate by several folds compared to non-catalyzed reactions .

Inhibition Studies

BNPP has been used as a reference compound in studies evaluating the inhibitory effects of new drug candidates on cholinesterases. It demonstrated selective inhibition profiles, with IC50 values indicating its potency against carboxylesterases (CES) .

| Compound | Inhibitory Activity Against AChE (IC50 µM) | Inhibitory Activity Against BChE (IC50 µM) | Selectivity for BChE |

|---|---|---|---|

| BNPP | 1.80 ± 0.11 | Not determined | High |

Environmental Impact

BNPP's activity is influenced by environmental factors such as pH and metal ion presence. These factors can alter its stability and reactivity, impacting its use in biochemical assays .

属性

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-40-0 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。